2-(3-Fluoro-2-methylphenyl)pyrrolidine

Beschreibung

BenchChem offers high-quality 2-(3-Fluoro-2-methylphenyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Fluoro-2-methylphenyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C11H14FN |

|---|---|

Molekulargewicht |

179.23 g/mol |

IUPAC-Name |

2-(3-fluoro-2-methylphenyl)pyrrolidine |

InChI |

InChI=1S/C11H14FN/c1-8-9(4-2-5-10(8)12)11-6-3-7-13-11/h2,4-5,11,13H,3,6-7H2,1H3 |

InChI-Schlüssel |

SNOFBCOABDOGOX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC=C1F)C2CCCN2 |

Herkunft des Produkts |

United States |

An In-depth Technical Guide to 2-(3-Fluoro-2-methylphenyl)pyrrolidine: Structure, Properties, and Synthetic Exploration

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(3-fluoro-2-methylphenyl)pyrrolidine, a novel substituted pyrrolidine with potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from closely related analogues and established chemical principles to predict its properties and outline a logical pathway for its synthesis and characterization. This approach is designed to empower researchers to navigate the exploration of this and similar new chemical entities.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds, including numerous FDA-approved drugs.[1][2][3][4] Its five-membered, saturated structure offers a three-dimensional geometry that allows for a more comprehensive exploration of pharmacophore space compared to flat, aromatic systems.[1][5] The stereogenic centers inherent to many substituted pyrrolidines further contribute to their molecular diversity and potential for specific interactions with biological targets.[1][5] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, making fluorinated pyrrolidines particularly attractive in drug discovery.[6]

This guide focuses specifically on the 2-(3-fluoro-2-methylphenyl)pyrrolidine isomer, a structure of interest due to the unique electronic and steric environment created by the ortho-methyl and meta-fluoro substitution on the phenyl ring.

Chemical Structure and Predicted Physicochemical Properties

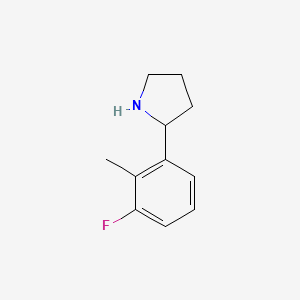

The chemical structure of 2-(3-fluoro-2-methylphenyl)pyrrolidine consists of a pyrrolidine ring attached at the 2-position to a 3-fluoro-2-methylphenyl group.

| Property | Predicted Value / Information | Source / Basis of Prediction |

| Molecular Formula | C₁₁H₁₄FN | Based on structure |

| Molecular Weight | 179.23 g/mol | Calculated from the molecular formula[7][8] |

| CAS Number | Not assigned | No direct experimental data found |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid | General property of similar small molecule amines |

| Boiling Point | Estimated 250-280 °C | Extrapolated from related isomers and general boiling point trends |

| Melting Point | Not readily predictable; likely low if a solid | Highly dependent on crystal packing |

| Solubility | Soluble in common organic solvents (e.g., DCM, MeOH, DMSO). The hydrochloride salt would be water-soluble. | General solubility of similar amines |

| pKa (of protonated amine) | Estimated 9-10 | Typical range for secondary amines in a pyrrolidine ring |

| LogP | Estimated 2.0 - 2.5 | Calculated based on structure and data from isomers[7][9] |

| Hydrogen Bond Donors | 1 (pyrrolidine N-H) | Based on structure[7] |

| Hydrogen Bond Acceptors | 1 (pyrrolidine N) | Based on structure[7] |

| Rotatable Bonds | 1 (the C-C bond connecting the two rings) | Based on structure[7] |

Proposed Synthetic Strategy

The synthesis of 2-(3-fluoro-2-methylphenyl)pyrrolidine can be approached through several established methodologies for forming the pyrrolidine ring. A logical and versatile approach is the [3+2] cycloaddition reaction between an azomethine ylide and an electron-deficient alkene, a method widely used for constructing substituted pyrrolidines.[4]

An alternative and more direct route would involve the cyclization of a linear precursor. The following is a proposed synthetic workflow:

Caption: Proposed synthetic workflow for 2-(3-Fluoro-2-methylphenyl)pyrrolidine.

Step-by-Step Experimental Protocol (Proposed)

Expertise & Experience Note: This proposed protocol is based on well-established organometallic and reductive amination chemistry. The choice of n-butyllithium necessitates strictly anhydrous conditions and an inert atmosphere to prevent quenching of the organolithium reagent. The subsequent reduction of the cyclic hemiaminal is a standard method for converting lactams to cyclic amines.

-

Lithiation of 3-Fluoro-2-methyl-bromobenzene:

-

Dissolve 3-fluoro-2-methyl-bromobenzene (1.0 eq) in anhydrous THF under an argon atmosphere and cool to -78 °C.

-

Slowly add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

-

Addition to N-Boc-2-pyrrolidinone:

-

In a separate flask, dissolve N-Boc-2-pyrrolidinone (1.2 eq) in anhydrous THF under argon and cool to -78 °C.

-

Slowly transfer the freshly prepared organolithium reagent to the solution of the protected lactam via cannula.

-

Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional hour.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclic hemiaminal intermediate.

-

-

Reduction of the Cyclic Hemiaminal:

-

Dissolve the crude intermediate in dichloromethane.

-

Add triethylsilane (2.0 eq) followed by the slow addition of trifluoroacetic acid (3.0 eq) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, carefully neutralize the reaction with saturated aqueous sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to obtain N-Boc-2-(3-fluoro-2-methylphenyl)pyrrolidine.

-

-

Deprotection:

-

Dissolve the purified N-Boc protected product in a solution of 4 M HCl in dioxane or a solution of trifluoroacetic acid in dichloromethane.

-

Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC or LC-MS).

-

Remove the solvent and excess acid under reduced pressure.

-

If the hydrochloride salt is desired, triturate the residue with diethyl ether to induce precipitation, then filter and dry the solid.

-

To obtain the free base, dissolve the residue in water, basify with NaOH, and extract with an organic solvent.

-

Analytical Characterization

A comprehensive characterization of the synthesized 2-(3-fluoro-2-methylphenyl)pyrrolidine is crucial to confirm its structure and purity. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic signals for the aromatic protons (with splitting patterns influenced by the fluorine atom), the methyl group singlet, and the diastereotopic protons of the pyrrolidine ring.

-

¹³C NMR will confirm the number of unique carbon atoms and show C-F coupling.[10]

-

¹⁹F NMR will show a singlet (or a multiplet if coupled to protons), confirming the presence of the fluorine atom.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion, which will validate the elemental composition.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should display a characteristic N-H stretch for the secondary amine (around 3300-3500 cm⁻¹), C-H stretches for the aromatic and aliphatic portions, and a C-F stretch.

-

-

Purity Analysis:

-

High-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase should be used to determine the purity of the final compound.

-

Potential Applications in Drug Discovery

The 2-arylpyrrolidine motif is a key pharmacophore in a variety of therapeutic areas. The introduction of the 3-fluoro-2-methylphenyl group could lead to novel compounds with interesting biological activities.

-

Central Nervous System (CNS) Agents: Many pyrrolidine derivatives exhibit activity at CNS targets. The lipophilicity of this compound suggests it may cross the blood-brain barrier. Potential applications could include the development of antidepressants, anxiolytics, or antipsychotics.

-

Antimicrobial Agents: The pyrrolidine scaffold has been incorporated into compounds with antibacterial and antitubercular activity.[11]

-

Anticancer Agents: Pyrrolidine-containing molecules have been investigated as inhibitors of various cancer-related targets, such as enzymes involved in DNA repair.[1]

The specific substitution pattern of 2-(3-fluoro-2-methylphenyl)pyrrolidine may offer advantages in terms of metabolic stability and target engagement due to the presence and positioning of the fluorine and methyl groups.

Safety and Handling

As a novel chemical entity, 2-(3-fluoro-2-methylphenyl)pyrrolidine should be handled with care in a laboratory setting. Assume it is a hazardous substance until toxicological data is available.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, consider refrigeration.[7][8]

Conclusion

While direct experimental data on 2-(3-fluoro-2-methylphenyl)pyrrolidine is sparse, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from closely related analogues. The unique structural features of this compound make it an intriguing candidate for further investigation in medicinal chemistry and drug discovery programs. The proposed synthetic route is logical and utilizes well-understood reactions, offering a clear path for researchers to produce and study this novel molecule.

References

-

PubChem. 2-(4-Fluoro-3-methylphenyl)pyrrolidine. [Link]

-

PubChem. 2-(4-Fluoro-3-methylphenyl)-2-propylpyrrolidine. [Link]

-

PubChem. 2-[(2-Fluoro-3-nitrophenyl)methyl]pyrrolidine. [Link]

-

ResearchGate. Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. [Link]

-

SpectraBase. 2-Fluoro-4-methyl-3-(2-phenylpropyl)-1-tosyl-2-pyrroline. [Link]

-

MDPI. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. [Link]

-

Raimondi, M.V., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 2021. [Link]

-

ResearchGate. FDA-approved pyrrolidine-containing drugs in 2022. [Link]

-

Springer. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

ChemRxiv. Multigram Synthesis and Physicochemical Characterization of β-CHF2- and β-CF3-α-Proline. [Link]

-

PubMed. Synthesis and biological activity of fluoro-substituted pyrrolo[2,3-d]pyrimidines. [Link]

-

Frontiers in Chemistry. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. The synthesis of polyfluoroalkyl substituted pyrroles as building blocks for obtaining fluorinated pyrrolidine-containing alkaloids. [Link]

-

PubChemLite. 3-fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride. [Link]

-

ResearchGate. An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. [Link]

-

MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

ResearchGate. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. [Link]

-

ACG Publications. Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 4. enamine.net [enamine.net]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. chemscene.com [chemscene.com]

- 8. chemscene.com [chemscene.com]

- 9. 2-(4-Fluoro-3-methylphenyl)pyrrolidine | C11H14FN | CID 63209576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

2-(3-Fluoro-2-methylphenyl)pyrrolidine vs. 4-fluoro-3-methyl-alpha-PVP

This technical guide provides an in-depth comparative analysis of 2-(3-Fluoro-2-methylphenyl)pyrrolidine and 4-fluoro-3-methyl-α-PVP (also known as 4-F-3-Me-α-PVP or MFPVP).

These two compounds represent distinct chemical scaffolds within the psychostimulant domain: the 2-arylpyrrolidine class and the synthetic cathinone (α-pyrrolidinophenone) class. This guide serves researchers in forensic toxicology, pharmacology, and medicinal chemistry.

2-Arylpyrrolidines vs. Substituted Cathinones

Executive Summary

This guide contrasts two structurally related but pharmacologically distinct entities. 4-fluoro-3-methyl-α-PVP is a confirmed New Psychoactive Substance (NPS) with potent psychostimulant effects driven by dopamine transporter (DAT) inhibition. In contrast, 2-(3-Fluoro-2-methylphenyl)pyrrolidine represents a rigid 2-arylpyrrolidine scaffold, lacking the β-ketone and the α-alkyl side chain characteristic of the "PVP" series.

The core technical distinction lies in the linker flexibility and metabolic susceptibility :

-

Molecule A (The Pyrrolidine): A compact, rigid bicycle-like structure with high lipophilicity but potentially lower monoamine transporter efficacy due to the lack of the propyl side chain.

-

Molecule B (The Cathinone): A flexible, bulky molecule with a β-ketone moiety that facilitates hydrogen bonding and a propyl chain essential for hydrophobic pocket occupation in DAT.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The structural divergence dictates the analytical strategy. The cathinone possesses a carbonyl group (acceptor), while the arylpyrrolidine is a pure hydrocarbon/amine scaffold.

| Feature | 2-(3-Fluoro-2-methylphenyl)pyrrolidine | 4-fluoro-3-methyl-α-PVP (MFPVP) |

| Class | 2-Arylpyrrolidine | Synthetic Cathinone (Pyrovalerone type) |

| Core Scaffold | Phenyl-pyrrolidine (Direct bond) | Phenyl-1-one-2-pentyl-pyrrolidine |

| Formula | C₁₁H₁₄FN | C₁₆H₂₂FNO |

| Molar Mass | ~179.23 g/mol | ~263.35 g/mol |

| Key Substituents | 3-Fluoro, 2-Methyl | 4-Fluoro, 3-Methyl |

| Linker | None (Direct C-C bond) | β-Ketone + Propyl chain |

| Predicted LogP | ~2.3 - 2.8 (High Lipophilicity) | ~3.5 - 4.0 (Very High Lipophilicity) |

| pKa (Base) | ~9.5 (Secondary Amine) | ~8.0 - 8.5 (Tertiary Amine, lowered by ketone) |

Structural & Pharmacological Logic (SAR)

The following Graphviz diagram illustrates the structural relationship and the "Pharmacophore Gap" between the two molecules.

Figure 1: Structural comparison highlighting the "Pharmacophore Gap." Molecule B contains the critical propyl chain required for high-potency DAT inhibition, which Molecule A lacks.

Mechanism of Action Analysis[1]

-

4-fluoro-3-methyl-α-PVP (MFPVP):

-

Primary Target: Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).[2]

-

Binding Mode: The propyl side chain (from the pentan-1-one backbone) anchors the molecule into the hydrophobic S1 pocket of the transporter. The 4-fluoro group adds metabolic stability against para-hydroxylation, potentially prolonging the half-life compared to unsubstituted analogs.

-

Effect: Potent psychostimulant with high abuse liability.

-

-

2-(3-Fluoro-2-methylphenyl)pyrrolidine:

-

Primary Target: Likely acts as a trace amine-associated receptor (TAAR) agonist or a weak monoamine reuptake inhibitor.

-

Constraint: Without the alkyl side chain (propyl), it lacks the steric bulk usually required for potent DAT inhibition (as seen in pyrovalerone). It structurally resembles nornicotine analogs or desoxypipradrol fragments.

-

Toxicology: Higher risk of off-target binding (e.g., nicotinic acetylcholine receptors) due to the exposed secondary amine and rigid frame.

-

Metabolic Stability & Biotransformation

Understanding metabolism is critical for identifying toxicological biomarkers.

Pathway Differences

-

Cathinone (MFPVP): The dominant Phase I pathway is stereoselective reduction of the β-ketone to the corresponding alcohol. This is catalyzed by cytosolic reductases. The 4-fluoro substituent blocks the primary site of CYP450 hydroxylation (the para-position), forcing metabolism to the pyrrolidine ring (lactam formation) or the 3-methyl group.

-

Arylpyrrolidine: Lacking the ketone, this molecule is immune to keto-reduction. It is a secondary amine, making it susceptible to N-glucuronidation or oxidative deamination. The 3-fluoro position leaves the para-position (4-position) open for rapid hydroxylation, suggesting a potentially shorter half-life than MFPVP.

Figure 2: Divergent metabolic fates. MFPVP is primarily reduced at the ketone, while the Arylpyrrolidine undergoes ring hydroxylation.

Analytical Methodologies (Forensic ID)

Differentiation between these isomers and analogs relies on Mass Spectrometry (GC-MS) fragmentation patterns.

GC-MS Fragmentation Logic (EI, 70eV)

| Compound | Base Peak (m/z) | Key Fragments | Explanation |

| MFPVP | 126 | 109, 137, 263 (weak M+) | α-Cleavage: The bond between the carbonyl carbon and the α-carbon breaks. The charge stays on the pyrrolidine fragment (Immonium ion: |

| Arylpyrrolidine | ~150 or 179 | 179 (M+), 122, 70 | Structure Dependent: 2-substituted pyrrolidines often show a strong Molecular Ion (M+) compared to cathinones. m/z 70: Pyrrolidine ring fragment ( |

Critical Identification Note: In MFPVP, the m/z 126 ion is diagnostic for the N-pyrrolidino-hexanophenone structure (specifically the pyrrolidine + alkyl chain part). The 2-arylpyrrolidine will NOT produce the m/z 126 peak because it lacks the pentyl chain. It will likely produce a base peak related to the loss of the pyrrolidine ring or the M+ itself.

Experimental Protocol: Microsomal Stability Assay

To empirically validate the metabolic half-life differences proposed above, the following protocol is recommended.

Objective: Determine intrinsic clearance (

Reagents:

-

Pooled Human Liver Microsomes (20 mg/mL).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

-

Phosphate Buffer (100 mM, pH 7.4).

-

Internal Standard (e.g., Verapamil or Prolintane-d5).

Workflow:

-

Pre-incubation: Mix 445 µL Buffer + 5 µL Microsomes + 5 µL Test Compound (1 µM final conc). Equilibrate at 37°C for 5 min.

-

Initiation: Add 45 µL NADPH regenerating system.

-

Sampling: At t = 0, 5, 15, 30, and 60 min, remove 50 µL aliquots.

-

Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

-

Processing: Centrifuge at 4000g for 20 min. Collect supernatant.

-

Analysis: Inject 5 µL into LC-MS/MS (MRM mode).

Data Processing:

-

Plot ln(% Remaining) vs. Time.

-

Slope (

) = elimination rate constant. - .

-

Prediction: MFPVP will show a longer

than the Arylpyrrolidine due to the metabolic blockade by the 4-fluoro group and the steric bulk protecting the nitrogen.

References

-

Hobbs, J. M., et al. (2022). Fatal Intoxication by the Novel Cathinone 4-Fluoro-3-methyl-α-PVP.[3] Journal of Analytical Toxicology.[3] Link

-

Cayman Chemical. 4-fluoro-3-methyl-α-Pyrrolidinovalerophenone (hydrochloride) Product Monograph.Link

-

EMCDDA (2020). New psychoactive substances: global markets, glocal threats.[3] European Monitoring Centre for Drugs and Drug Addiction.[3] Link

-

PubChem. 2-(4-Fluoro-3-methylphenyl)pyrrolidine Compound Summary. (Used for structural inference of the regioisomer). Link

-

Wojcieszak, J., et al. (2018). Synthetic cathinones: From natural plant stimulant to new drug of abuse. Forensic Toxicology.[3][4][5][6] Link

Sources

- 1. Frontiers | Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes [frontiersin.org]

- 2. scientists.uz [scientists.uz]

- 3. MFPVP - Wikipedia [en.wikipedia.org]

- 4. Fatal Intoxication by the Novel Cathinone 4-Fluoro-3-methyl-α-PVP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

Structural Elucidation and Analytical Profiling of Novel 3-Fluoro-2-Methylphenyl Scaffolds

Topic: in Research Chemicals Content Type: Technical Guide / Whitepaper Audience: Forensic Toxicologists, Medicinal Chemists, and Drug Development Scientists

Executive Summary

The rapid evolution of New Psychoactive Substances (NPS) has seen a shift toward hybrid structural modifications designed to evade legislative scheduling while enhancing pharmacological potency. A specific emerging moiety of interest is the 3-fluoro-2-methylphenyl scaffold. This substitution pattern represents a convergence of two established medicinal chemistry strategies: the steric/lipophilic modulation of the ortho-methyl group (the "Magic Methyl" effect) and the metabolic blocking capability of the meta-fluorine atom.

This guide provides a rigorous technical framework for the identification, differentiation, and characterization of research chemicals containing this specific scaffold. It addresses the critical analytical challenge of distinguishing the 3-fluoro-2-methylphenyl moiety from its regioisomers (e.g., 2-fluoro-3-methylphenyl or 4-fluoro-2-methylphenyl) using a multi-tiered analytical approach involving GC-MS, LC-QTOF-MS, and 1D/2D NMR spectroscopy.

Chemical Context & Structure-Activity Relationship (SAR)

The Hybrid Rationale

The 3-fluoro-2-methylphenyl moiety is rarely accidental. It is a calculated modification often applied to arylcyclohexylamines (e.g., PCP/Ketamine analogs) or synthetic cathinones.

-

The ortho-Methyl Effect: In NMDA receptor antagonists (like 2-Me-PCP), the ortho-methyl group locks the phenyl ring into a specific conformation relative to the cyclohexyl ring, often increasing receptor affinity and potency compared to the unsubstituted parent.

-

The meta-Fluorine Bioisosterism: Fluorine substitution at the 3-position (meta) increases lipophilicity and blocks metabolic hydroxylation at a typically vulnerable site.

By combining these, the 3-fluoro-2-methylphenyl analog aims to achieve high potency (via conformational restriction) and extended duration of action (via metabolic resistance).

Theoretical Isomer Landscape

The primary analytical difficulty lies in the existence of positional isomers that share identical molecular weights and similar fragmentation patterns.

| Isomer | Steric Environment | Electronic Effect (Hammett | Predicted Metabolic Fate |

| 3-Fluoro-2-methyl | High (1,2,3-pattern) | Inductive withdrawal at C1/C3 | Blocked C3; C4/C5 oxidation likely |

| 2-Fluoro-3-methyl | High (1,2,3-pattern) | Inductive withdrawal at C1/C2 | Blocked C2; C4 oxidation likely |

| 4-Fluoro-2-methyl | Medium (1,2,4-pattern) | Inductive withdrawal at C1/C4 | Blocked C4 (major metabolic soft spot) |

Analytical Strategy: The Identification Workflow

The following workflow establishes a self-validating path from presumptive testing to definitive structural elucidation.

Figure 1: Tiered analytical workflow for the identification of novel fluorinated/methylated research chemicals.

Mass Spectrometry Profiling (GC-MS & LC-MS)

Electron Ionization (GC-MS) Characteristics

Under standard 70 eV ionization, the 3-fluoro-2-methylphenyl moiety exhibits distinct fragmentation behavior dependent on the core scaffold (e.g., PCP vs. Cathinone).

-

Base Peak: Often generated by the cleavage of the bond

to the amine. -

Tropylium Ion Formation: A diagnostic marker for alkyl-aryl compounds. The 3-fluoro-2-methylphenyl group typically yields a substituted tropylium/benzyl ion at m/z 109 (

) or m/z 123 ( -

Differentiation Limit: GC-MS often fails to distinguish 3-F-2-Me from 2-F-3-Me due to identical fragmentation pathways. Retention time indices (RI) are required but unreliable without specific reference standards.

High-Resolution Mass Spectrometry (LC-QTOF)

Accurate mass measurement is essential to confirm the elemental composition

-

Mass Defect: Fluorine introduces a specific negative mass defect relative to hydrogen.

-

Isotopic Pattern: The lack of

or

Regioisomeric Discrimination: The NMR Standard

Nuclear Magnetic Resonance (NMR) is the only self-validating method to definitively assign the 3-fluoro-2-methyl substitution without a reference standard.

Proton ( H) NMR Logic

The 1,2,3-substitution pattern of the phenyl ring creates a specific splitting system (ABC system).

-

Coupling Constants (

):- (Ortho): ~9–10 Hz.

- (Meta): ~6–8 Hz.

- (Para): ~2 Hz.

-

The 3-Fluoro-2-Methyl Signature:

-

Look for the methyl signal: A doublet (splitting by F) or broad singlet around

2.1–2.3 ppm. If the methyl is at position 2 and fluorine at 3, the methyl protons show measurable coupling to the fluorine ( -

Aromatic Region: Three protons.[1]

-

H-4: Doublet of doublets (coupling to H-5 and F-3).

-

H-5: Triplet or dd (coupling to H-4 and H-6).

-

H-6: Doublet (coupling to H-5).

-

-

Fluorine ( F) NMR

F NMR provides a clean "fingerprint" region free of background noise.-

Chemical Shift: The shift is highly sensitive to the ortho substituent.

-

Ortho-methyl groups typically cause a downfield shift in the

F signal due to steric compression (deshielding).

-

Figure 2: Simplified logic flow for distinguishing fluoro-methyl isomers via 1H-NMR coupling.

Experimental Protocols

Sample Preparation for GC-MS[2]

-

Extraction: Dissolve 10 mg of sample in 1 mL methanol. If sample is a salt, basify with 50

L of -

Derivatization (Optional but Recommended): To improve peak shape and separation of isomers, use Trifluoroacetic Anhydride (TFAA).

-

Incubate 50

L extract + 50 -

Evaporate and reconstitute in ethyl acetate.

-

NMR Acquisition Parameters

-

Solvent:

(Deuterated Chloroform) or -

Frequency: Minimum 400 MHz required for clear resolution of multiplets.

-

Experiments:

-

1H: 16 scans, 1s relaxation delay.

-

13C: 512 scans (essential to see C-F coupling constants).

-

19F: Non-decoupled (to see proton splitting) and Decoupled.

-

Metabolic Stability & Toxicology Implications

The 3-fluoro-2-methylphenyl scaffold is designed to be robust.

-

Metabolic Blockade: The fluorine at position 3 prevents ring hydroxylation at that site.

-

Steric Shielding: The methyl group at position 2 sterically hinders enzymatic attack at position 1 and 2.

-

Result: Expect a longer half-life compared to non-halogenated analogs. The primary metabolic pathway is likely oxidation of the para (4-position) carbon or N-dealkylation of the amine chain.

References

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 8.1. Retrieved from [Link]

-

United Nations Office on Drugs and Crime (UNODC). (2021). Terminology and Information on Drugs - Third Edition. Retrieved from [Link]

-

Bhattarai, P., et al. (2025).[1] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.[2] Retrieved from [Link]

-

Wallach, J., et al. (2014). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) derivatives. Drug Testing and Analysis.[3][4][5][6][7][8][9] (Contextual grounding for PCP analog analysis).

-

European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2024). New Psychoactive Substances: Global Overview. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Monoamine Transporter Affinity of 2-(3-Fluoro-2-methylphenyl)pyrrolidine

A Senior Application Scientist's Synthesis of Methodology, Mechanistic Insights, and Structure-Activity Relationships

Abstract

This technical guide provides a comprehensive framework for understanding and determining the monoamine transporter affinity profile of the novel compound, 2-(3-fluoro-2-methylphenyl)pyrrolidine. While specific binding data for this exact molecule is not extensively published, this document synthesizes established principles and methodologies to outline its expected pharmacological characterization. We delve into the foundational roles of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, detail the gold-standard in vitro assays required for an accurate affinity assessment, and explore the structure-activity relationships (SAR) that predict the compound's interaction with these critical CNS targets. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize new psychoactive compounds or understand the nuanced pharmacology of monoamine reuptake inhibitors.

Introduction: The Central Role of Monoamine Transporters

Monoamine transporters (MATs) are a class of solute carrier proteins (SLC6 family) responsible for the reuptake of monoamine neurotransmitters—namely dopamine, norepinephrine, and serotonin—from the synaptic cleft back into the presynaptic neuron.[1][2] This process is fundamental for terminating neurotransmission and maintaining homeostatic balance within the central nervous system.[2] The three primary transporters, DAT, NET, and SERT, are well-established targets for a vast array of therapeutics and drugs of abuse.[2][3]

The pharmacological modulation of these transporters can have profound effects on mood, cognition, and behavior. For instance, selective serotonin reuptake inhibitors (SSRIs) are a cornerstone of depression treatment, while compounds targeting DAT are used for ADHD and can have high abuse potential.[2] Therefore, accurately characterizing the binding affinity and functional activity of a novel compound at each of these transporters is a critical first step in drug discovery and neuroscience research.

The compound 2-(3-fluoro-2-methylphenyl)pyrrolidine belongs to the 2-phenylpyrrolidine class of molecules, a scaffold known to produce potent monoamine transporter ligands.[4][5] Its specific substitutions—a fluoro group at the 3-position and a methyl group at the 2-position of the phenyl ring—are expected to modulate its potency and selectivity for DAT, NET, and SERT. This guide will outline the necessary procedures to elucidate this unique pharmacological "fingerprint."

Predicted Pharmacological Profile & Structure-Activity Relationships (SAR)

While empirical data for 2-(3-fluoro-2-methylphenyl)pyrrolidine is scarce, we can infer a likely binding profile based on the extensive body of research on related α-pyrrolidinophenones and other phenylpyrrolidine derivatives.[5][6][7]

Core Scaffold: 2-Phenylpyrrolidine The 2-phenylpyrrolidine core is a well-established pharmacophore for monoamine transporters, particularly DAT and NET.[4][5] This class of compounds, which includes potent stimulants like α-PVP, typically acts as reuptake inhibitors rather than substrates (releasers).[5][7]

Influence of Phenyl Ring Substitutions:

-

Methyl Group (Position 2): The ortho-methyl group is a key feature. Its steric bulk can influence the orientation of the phenyl ring within the transporter's binding pocket. This may enhance selectivity, potentially by favoring the binding conformation of one transporter over another.

-

Fluoro Group (Position 3): Fluorine substitution is a common strategy in medicinal chemistry to alter a compound's metabolic stability and electronic properties.[8] A meta-fluoro substituent can impact binding affinity. For example, in a series of lobeline analogs targeting the vesicular monoamine transporter-2 (VMAT2), a 3-fluoro substitution resulted in one of the highest affinity compounds.[9] This suggests that the electronic modification introduced by the fluorine atom at this position can be favorable for binding.

Predicted Affinity Profile: Based on these structural features, 2-(3-fluoro-2-methylphenyl)pyrrolidine is predicted to be a potent inhibitor of DAT and NET, with significantly lower affinity for SERT.[5] The relative potency between DAT and NET will be determined by the specific interplay of the ortho-methyl and meta-fluoro groups. It is hypothesized that the compound will exhibit a DAT/NET selective profile, a common characteristic of many psychoactive α-pyrrolidinophenones.[5][6]

Table 1: Hypothetical Monoamine Transporter Affinity Profile This table represents a predicted profile based on SAR. Actual values must be determined experimentally using the protocols outlined in Section 4.

| Transporter Target | Binding Affinity (Kᵢ, nM) | Uptake Inhibition (IC₅₀, nM) | Predicted Functional Activity |

| hDAT (human Dopamine) | 10 - 100 | 20 - 200 | Reuptake Inhibitor |

| hNET (human Norepinephrine) | 50 - 500 | 100 - 1000 | Reuptake Inhibitor |

| hSERT (human Serotonin) | > 1000 | > 2000 | Weak / Inactive |

Mechanism of Action: Competitive Reuptake Inhibition

Compounds like 2-(3-fluoro-2-methylphenyl)pyrrolidine are expected to act as competitive inhibitors at the monoamine transporters. This means they bind reversibly to the same site on the transporter protein as the endogenous neurotransmitter (e.g., dopamine at DAT). By occupying this binding site, the drug physically obstructs the neurotransmitter from being transported back into the presynaptic neuron. This leads to an increased concentration and prolonged residence time of the neurotransmitter in the synaptic cleft, thereby enhancing neurotransmission.

Caption: Competitive inhibition of the dopamine transporter (DAT).

Experimental Characterization: Protocols for Determining Affinity

To empirically determine the affinity and functional potency of 2-(3-fluoro-2-methylphenyl)pyrrolidine, two primary types of in vitro assays are considered the gold standard: radioligand binding assays and neurotransmitter uptake inhibition assays.[3]

Radioligand Binding Assays

These assays measure the ability of a test compound to displace a known radioactive ligand from the transporter. The result is expressed as an inhibition constant (Kᵢ), which reflects the binding affinity of the compound. A lower Kᵢ value indicates a higher binding affinity.

Principle: Cell membranes expressing the transporter of interest (e.g., hDAT) are incubated with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound. The amount of radioligand bound to the transporter is then measured.

Step-by-Step Protocol for DAT Binding Assay:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the human dopamine transporter (hDAT).

-

Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA).[10]

-

Centrifuge the homogenate at low speed (1,000 x g) to remove nuclei, then centrifuge the supernatant at high speed (20,000 x g) to pellet the cell membranes.[10]

-

Wash the membrane pellet and resuspend it in an assay buffer. Determine the protein concentration using a standard method like the BCA assay.[10]

-

-

Assay Incubation:

-

In a 96-well plate, combine the following in triplicate:

-

Total Binding: 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of radioligand (e.g., [³H]WIN 35,428 at a concentration near its Kₑ).[10]

-

Non-specific Binding (NSB): 150 µL of membrane preparation, 50 µL of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909), and 50 µL of radioligand.[11]

-

Test Compound: 150 µL of membrane preparation, 50 µL of 2-(3-fluoro-2-methylphenyl)pyrrolidine at various concentrations, and 50 µL of radioligand.[10]

-

-

Incubate the plate for 60-90 minutes at room temperature or 4°C to reach equilibrium.[10]

-

-

Termination and Filtration:

-

Quantification and Analysis:

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[10]

-

This protocol can be adapted for NET (using [³H]nisoxetine) and SERT (using [³H]citalopram or [³H]paroxetine).

Synaptosomal Uptake Inhibition Assays

These assays measure the functional ability of a compound to inhibit the transport of a radiolabeled neurotransmitter into synaptosomes (resealed nerve terminals). The result is expressed as an IC₅₀ value, representing the concentration of the compound that inhibits 50% of neurotransmitter uptake.

Principle: Synaptosomes, which contain functional monoamine transporters, are prepared from specific brain regions. They are incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine) in the presence of varying concentrations of the test compound. The amount of radioactivity taken up by the synaptosomes is measured.

Step-by-Step Protocol for Dopamine Uptake Assay:

-

Synaptosome Preparation:

-

Rapidly dissect the brain region of interest from a rodent (e.g., striatum for DAT, hippocampus/cortex for NET/SERT) on an ice-cold surface.[11][13]

-

Homogenize the tissue in ice-cold 0.32 M sucrose buffer using a glass-Teflon homogenizer.[13][14]

-

Perform differential centrifugation: first, a low-speed spin (1,000 x g) to remove nuclei and debris, followed by a high-speed spin of the supernatant (12,000-17,000 x g) to pellet the crude synaptosomes (P2 fraction).[11][13]

-

Resuspend the synaptosomal pellet in an appropriate Krebs-Ringer-HEPES (KRH) buffer.[11] Determine the protein concentration.

-

-

Uptake Assay:

-

In a 96-well plate, pre-incubate the synaptosomal suspension with the test compound or vehicle for 10-15 minutes at 37°C.[11]

-

Total Uptake: Synaptosomes + vehicle.

-

Non-specific Uptake: Synaptosomes + a selective inhibitor (e.g., 10 µM GBR 12909 for DAT).[11]

-

Test Compound: Synaptosomes + varying concentrations of 2-(3-fluoro-2-methylphenyl)pyrrolidine.

-

-

Initiate the uptake reaction by adding the radiolabeled neurotransmitter (e.g., [³H]dopamine) at a final concentration near its Kₘ.[13][15]

-

Incubate for a short period (1-5 minutes) at 37°C to measure the initial rate of uptake.[15][16]

-

-

Termination and Quantification:

-

Data Analysis:

-

Calculate Specific Uptake = Total Uptake - Non-specific Uptake.

-

Determine the percentage of inhibition for each test compound concentration relative to the specific uptake in the control wells.

-

Plot the percent inhibition against the log concentration of the test compound and use non-linear regression to calculate the IC₅₀ value.

-

Caption: Workflow for a radioligand competition binding assay.

Conclusion and Future Directions

The characterization of 2-(3-fluoro-2-methylphenyl)pyrrolidine's affinity for monoamine transporters is an essential exercise in modern neuropharmacology. Based on established structure-activity relationships, this compound is predicted to be a potent and selective reuptake inhibitor at the dopamine and norepinephrine transporters. However, this hypothesis must be confirmed through rigorous in vitro testing.

The detailed protocols provided in this guide for radioligand binding and synaptosomal uptake assays represent the industry-standard methodologies for obtaining reliable affinity (Kᵢ) and functional potency (IC₅₀) data. The successful execution of these experiments will provide a clear pharmacological profile, enabling its classification and informing future research. Further studies could explore its potential as a substrate (releaser) versus a pure inhibitor, its in vivo effects on locomotor activity and neurotransmitter levels via microdialysis, and its potential as a therapeutic lead or a tool for probing transporter function.

References

-

Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Available at: [Link]

-

Cellular Uptake and Release Assays Protocol. Gifford Bioscience. Available at: [Link]

-

Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. National Center for Biotechnology Information. Available at: [Link]

-

Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. National Center for Biotechnology Information. Available at: [Link]

-

Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines. Journal of Neuroscience. Available at: [Link]

-

Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. PubMed. Available at: [Link]

-

Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

-

Monoamine Oxidase Assay Kit. Bio-Techne. Available at: [Link]

-

SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results. Available at: [Link]

-

Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. National Center for Biotechnology Information. Available at: [Link]

-

Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro. STAR Protocols. Available at: [Link]

-

Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. PubMed. Available at: [Link]

-

Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). J-STAGE. Available at: [Link]

-

Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Available at: [Link]

-

In vitro assays for the functional characterization of the dopamine transporter (DAT). National Center for Biotechnology Information. Available at: [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]

-

Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. National Center for Biotechnology Information. Available at: [Link]

-

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available at: [Link]

-

Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues. PubMed. Available at: [Link]

-

Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse. National Center for Biotechnology Information. Available at: [Link]

-

Discovery and Development of Monoamine Transporter Ligands. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. ResearchGate. Available at: [Link]

-

Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). National Center for Biotechnology Information. Available at: [Link]

-

α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter A pharmacological characterization of interactions between pyrrolidinopropiophenones and high and low affinity monoamine transporters. ResearchGate. Available at: [Link]

-

The vesicular monoamine transporter-2: an important pharmacological target for the discovery of novel therapeutics to treat methamphetamine abuse. PubMed. Available at: [Link]

-

The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse. National Center for Biotechnology Information. Available at: [Link]

-

Vesicular monoamine transporter 2. Wikipedia. Available at: [Link]

-

Evidence for low affinity of GABA at the vesicular monoamine transporter VMAT2. bioRxiv. Available at: [Link]

- A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine). Google Patents.

-

2-(4-Fluoro-3-methylphenyl)pyrrolidine. PubChem. Available at: [Link]

Sources

- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Assay in Summary_ki [bindingdb.org]

- 13. jneurosci.org [jneurosci.org]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Synthesis of 2-(3-Fluoro-2-methylphenyl)pyrrolidine via Intramolecular Reductive Amination

Abstract & Introduction

The 2-arylpyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in nicotinic acetylcholine receptor agonists, serotonin reuptake inhibitors, and various kinase inhibitors. This application note details a robust protocol for synthesizing 2-(3-Fluoro-2-methylphenyl)pyrrolidine , a molecule featuring significant steric and electronic constraints due to the ortho-methyl and meta-fluoro substituents.

While intermolecular reductive amination is common, the construction of the pyrrolidine ring is most efficiently achieved via intramolecular reductive amination of a

Key Challenges Addressed

-

Steric Hindrance: The ortho-methyl group on the phenyl ring creates steric bulk proximal to the carbonyl center, potentially retarding the initial cyclization (imine formation).

-

Chemoselectivity: Balancing the pH to favor imine formation over direct ketone reduction.

-

Electronic Effects: The 3-fluoro substituent exerts an inductive withdrawing effect (

), which slightly activates the carbonyl carbon but may reduce the basicity of the resulting amine.

Retrosynthetic Strategy & Mechanism

The synthesis relies on the unmasking of a pendant amine in the presence of a ketone. We utilize an N-Boc protected

Mechanistic Pathway (Graphviz)

Figure 1: Mechanistic pathway from the protected linear precursor to the cyclic amine target.

Experimental Protocol

Reagents & Materials[1][2][3][4][5][6][7][8][9]

-

Precursor: tert-Butyl (4-(3-fluoro-2-methylphenyl)-4-oxobutyl)carbamate (prepared via Friedel-Crafts or Grignard addition to succinimide derivatives).

-

Acid Source: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

-

Reducing Agent: Sodium Borohydride (NaBH

) or Sodium Cyanoborohydride (NaBH -

Solvents: Dichloromethane (DCM), Methanol (MeOH), Sodium Hydroxide (NaOH).

Step-by-Step Methodology

Phase A: Deprotection & Cyclization

-

Dissolution: Dissolve 1.0 equiv (e.g., 5.0 mmol) of the N-Boc amino ketone in DCM (5 mL/mmol).

-

Acidolysis: Add TFA (10 equiv) dropwise at 0°C. Stir at room temperature (RT) for 2 hours until TLC/LCMS confirms consumption of starting material (loss of Boc group).

-

Checkpoint: The species exists now as the open-chain ammonium trifluoroacetate salt.

-

-

Concentration: Remove volatiles under reduced pressure. Co-evaporate with toluene (

) to remove residual TFA. -

Free Base Generation: Redissolve the residue in MeOH (10 mL/mmol). Adjust pH to ~8–9 using triethylamine (Et

N) or saturated NaHCO-

Observation: The solution may darken slightly. This basic environment triggers the nucleophilic attack of the amine onto the ketone, forming the cyclic imine (pyrroline). Stir for 1 hour to ensure cyclization equilibrium.

-

Phase B: Reduction

-

Cooling: Cool the methanolic imine solution to 0°C.

-

Hydride Addition: Add NaBH

(2.0 equiv) portion-wise over 15 minutes.-

Caution: Exothermic hydrogen gas evolution. Ensure venting.

-

Note: For this specific substrate, the 2-methyl group provides steric shielding. Standard NaBH

is sufficient. If chemoselectivity issues arise (reduction of ketone before cyclization), switch to NaBH

-

-

Reaction: Allow the mixture to warm to RT and stir for 3 hours.

-

Quench: Quench carefully with water or saturated NH

Cl solution.

Phase C: Workup & Purification

-

Solvent Swap: Remove MeOH under reduced pressure. Dilute the aqueous residue with water.

-

Basification: Ensure pH > 12 using 2M NaOH.

-

Extraction: Extract with DCM (

). The product is a secondary amine and will reside in the organic layer. -

Drying: Dry combined organics over Na

SO -

Purification: Purify via flash column chromatography (SiO

; Gradient: 0

Analytical Data & Validation

Expected Results

| Parameter | Specification | Notes |

| Yield | 75% – 85% | High efficiency due to intramolecular entropy. |

| Appearance | Colorless to pale yellow oil | May solidify as HCl salt. |

| 1H NMR (CDCl3) | Diagnostic triplet/multiplet for the methine proton adjacent to N and Ar. | |

| MS (ESI+) | [M+H] | Consistent with C |

Critical Quality Attribute: Stereochemistry

The reduction of the cyclic imine generates a chiral center at C2. Using NaBH

-

Enantioselective Option: To obtain the (R)- or (S)- enantiomer specifically, replace NaBH

with an asymmetric transfer hydrogenation catalyst (e.g., Ir-Cp* with a chiral diamine ligand) [1].

Troubleshooting & Optimization Guide

Decision Tree for Purification (Graphviz)

Figure 2: Purification logic flow. Acid-base extraction is recommended to remove non-basic byproducts derived from the ketone precursor.

Common Issues

-

Incomplete Cyclization: If the open-chain amino alcohol is observed (reduction of ketone before imine formation), the pH was likely too low during the reduction step. Ensure the intermediate is neutralized (pH > 7) to form the imine before adding the reducing agent.

-

Steric Stalling: The 2-methyl group hinders the attack on the imine. If the reaction stalls, heat the imine formation step to 40°C before cooling for reduction.

References

-

Zhou, H. et al. (2014). Enantioselective Synthesis of 2-Substituted Pyrrolidines via Intramolecular Reductive Amination. Synlett, 25(13), 1839-1842. Link

-

Abdel-Magid, A. F. et al. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

Matassini, C. et al. (2020). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Chimica Oggi, 38(6). Link

-

Borch, R. F. et al. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent.[2][4] Journal of the American Chemical Society, 93(12), 2897-2904. Link

Sources

Application Note: GC-MS Fragmentation & Analysis of 2-(3-Fluoro-2-methylphenyl)pyrrolidine

This Application Note and Protocol is designed for researchers and forensic scientists analyzing 2-(3-Fluoro-2-methylphenyl)pyrrolidine, a substituted phenylpyrrolidine often encountered in novel psychoactive substance (NPS) screening or pharmaceutical intermediate analysis.

Executive Summary

2-(3-Fluoro-2-methylphenyl)pyrrolidine (MW 179.[1]23) is a cyclic secondary amine structurally related to 2-phenylpyrrolidine. Unlike 2-alkylpyrrolidines, where the base peak is typically dominated by the pyrrolidinium ion (m/z 70), 2-arylpyrrolidines exhibit a distinct fragmentation pattern driven by the stability of the aromatic system.

This guide provides a validated protocol for the identification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). It details the mechanistic origins of the diagnostic ions—specifically the base peak at m/z 151 and the molecular ion at m/z 179 —and offers a self-validating derivatization workflow.

Chemical Identity & Properties

| Property | Detail |

| IUPAC Name | 2-(3-Fluoro-2-methylphenyl)pyrrolidine |

| Molecular Formula | C₁₁H₁₄FN |

| Molecular Weight | 179.23 g/mol |

| Monoisotopic Mass | 179.1110 Da |

| Key Substituents | Fluorine (C3), Methyl (C2) on Phenyl ring |

| Class | Substituted Phenylpyrrolidine (Stimulant/NPS) |

GC-MS Experimental Protocol

Sample Preparation

Direct Injection (Qualitative Screening):

-

Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol or Ethyl Acetate.

-

Concentration: Final concentration should be approx. 50–100 µg/mL for full-scan acquisition.

-

Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.

Derivatization (Confirmation & Peak Shape Improvement): Secondary amines often tail on non-polar columns. Acylation improves chromatography and provides mass spectral confirmation.

-

Aliquot 50 µL of sample solution into a GC vial.

-

Evaporate to dryness under a stream of nitrogen at 40°C.

-

Add 50 µL of Trifluoroacetic Anhydride (TFAA) and 50 µL of Ethyl Acetate.

-

Incubate at 60°C for 20 minutes.

-

Evaporate to dryness and reconstitute in 100 µL Ethyl Acetate.

-

Target Derivative: N-TFA-2-(3-Fluoro-2-methylphenyl)pyrrolidine (MW 275.24).

-

Instrument Parameters (Agilent 7890/5977 or Equivalent)

| Parameter | Setting | Rationale |

| Column | DB-5MS (30m × 0.25mm × 0.25µm) | Standard non-polar phase for amine separation. |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Optimal linear velocity for resolution. |

| Inlet | Splitless (0.5 min purge) @ 250°C | Maximizes sensitivity for trace analysis. |

| Oven Program | 80°C (1 min) → 20°C/min → 300°C (5 min) | Rapid ramp preserves peak shape for amines. |

| Transfer Line | 280°C | Prevents condensation of high boiling analytes. |

| Ion Source | EI (70 eV) @ 230°C | Standard ionization energy for library matching. |

| Scan Range | m/z 40 – 400 | Covers low mass fragments and derivatized adducts. |

Fragmentation Analysis (EI-MS)

Primary Fragmentation Pathway (Underivatized)

Unlike aliphatic pyrrolidines, the 2-aryl substitution stabilizes the radical cation, altering the bond cleavage priorities.

-

Molecular Ion (

): m/z 179 [2]-

Observation: Distinct, medium intensity (20-40%).

-

Mechanism: The aromatic ring stabilizes the radical cation, making the molecular ion more abundant than in aliphatic amines.

-

-

Base Peak: m/z 151 (

)-

Structure: Loss of Ethylene (

). -

Mechanism: A Retro-Diels-Alder (RDA)-like ring disintegration. The pyrrolidine ring cleaves, ejecting ethylene (mass 28) while retaining the nitrogen attached to the aromatic system. This is the hallmark of 2-phenylpyrrolidines (analogous to m/z 119 in 2-phenylpyrrolidine).

-

-

Diagnostic Fragment: m/z 150 (

)-

Structure: Loss of Imine fragment (

). -

Mechanism: Hydrogen rearrangement followed by loss of the imine moiety.

-

-

Aryl Cation: m/z 109

-

Structure: 3-Fluoro-2-methylphenyl cation (

). -

Mechanism: Heterolytic cleavage of the C2-Aryl bond. The charge resides on the aromatic ring.

-

-

Pyrrolidinium Ion: m/z 70

-

Observation: Present but usually not the base peak (unlike 2-alkylpyrrolidines).

-

Mechanism: Charge retention on the pyrrolidine ring after alpha-cleavage.

-

Fragmentation Visualization

The following diagram illustrates the mechanistic pathways leading to the primary ions.

Caption: Mechanistic fragmentation pathway of 2-(3-Fluoro-2-methylphenyl)pyrrolidine under 70 eV Electron Ionization. The loss of ethylene (m/z 151) is the dominant pathway.

Interpretation & Validation Tables

Table 1: Key Diagnostic Ions

| m/z | Relative Abundance | Identity | Mechanistic Origin |

| 179 | 20–40% | Molecular Ion (Stable aromatic amine) | |

| 178 | 10–25% | Loss of hydrogen from C2 or C5 | |

| 151 | 100% (Base) | RDA-like loss of ethylene from pyrrolidine ring | |

| 150 | 30–50% | Loss of imine fragment | |

| 136 | 10–20% | Ring opening and propyl radical loss | |

| 109 | 15–30% | 3-Fluoro-2-methylphenyl cation | |

| 70 | 10–20% | Pyrrolidinium ion (α-cleavage) |

Table 2: TFA-Derivative Confirmation

Use this to confirm the presence of the secondary amine.

| m/z | Interpretation |

| 275 | Molecular Ion of TFA-derivative ( |

| 206 | Loss of |

| 178 | Loss of |

| 166 |

References

-

SWGDRUG. (2023). Scientific Working Group for the Analysis of Seized Drugs Mass Spectral Library. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69: 2-Phenylpyrrolidine Mass Spectrum. Retrieved from [Link]

-

United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Related Stimulants. Retrieved from [Link]

Sources

Application Note: Functional In Vitro DAT and NET Reuptake Inhibition Assays

Abstract

The solute carrier family 6 (SLC6) members, specifically the Dopamine Transporter (DAT/SLC6A3) and Norepinephrine Transporter (NET/SLC6A2), are critical regulators of synaptic transmission and primary targets for neuropsychiatric therapeutics, including antidepressants and psychostimulants.[1] This guide provides a rigorous technical framework for establishing functional reuptake inhibition assays. We detail two distinct methodologies: the "Gold Standard" Radioligand Uptake Assay for high-sensitivity affinity profiling, and the Fluorescent Substrate Assay (ASP+) for high-throughput screening (HTS).[2]

Mechanistic Principles & Biological Context[3]

The Transport Mechanism

Both DAT and NET function as symporters, coupling the thermodynamically unfavorable influx of monoamines (dopamine, norepinephrine) to the favorable electrochemical gradient of sodium (

-

Stoichiometry: The transport cycle typically involves the co-transport of 2

ions and 1 -

Inhibition: Reuptake inhibitors (e.g., cocaine, methylphenidate, atomoxetine) bind to the transporter, locking it in a conformation that prevents substrate translocation, thereby increasing synaptic monoamine concentrations.

Visualization of Transport & Inhibition

The following diagram illustrates the symport mechanism and the locus of pharmacological intervention.

Figure 1: Mechanism of Na+/Cl- dependent monoamine transport and pharmacological inhibition.

Experimental Systems: Cell Models

For functional assays, heterologous expression systems are preferred over tissue homogenates (synaptosomes) due to signal specificity and reproducibility.

| Parameter | Recommended System | Rationale |

| Cell Line | HEK293 or CHO-K1 | Adherent, robust growth, low endogenous transporter expression. |

| Transfection | Stable Expression | Transient transfection introduces high well-to-well variability ( |

| Selection | G418 or Hygromycin | Maintain selection pressure during culture but remove 24h prior to assay to avoid metabolic stress. |

| Control | Parental Cell Line | Essential to define non-specific uptake (background). |

Protocol A: Radioligand Uptake Assay (Gold Standard)

This method utilizes tritiated substrates (

Critical Reagents

-

Assay Buffer (KRH): Krebs-Ringer-HEPES. Composition: 120 mM NaCl, 4.7 mM KCl, 2.2 mM

, 1.2 mM -

Stabilizers (CRITICAL):

-

Ascorbic Acid (100

M): Prevents oxidative degradation of monoamines. -

Pargyline (10

M): MAO inhibitor to prevent intracellular metabolism of the substrate.

-

-

Radioligands:

-

DAT:

-Dopamine (Specific Activity ~60 Ci/mmol). -

NET:

-Norepinephrine (Specific Activity ~40-60 Ci/mmol).

-

Step-by-Step Workflow

-

Cell Plating: Seed stably transfected cells (HEK-hDAT or HEK-hNET) in 96-well plates (Poly-D-Lysine coated) at 40,000 cells/well. Incubate 24h to reach confluence.

-

Wash: Aspirate media and wash cells 2x with 200

L warm (-

Expert Note: Perform washes gently (automated washer at low flow) to prevent cell detachment.

-

-

Pre-incubation (Equilibrium): Add 150

L KRH buffer containing the test compound (concentration range:-

Control Wells: Vehicle (DMSO < 0.1%) for Total Uptake; Specific Blocker (e.g., 10

M GBR12909 for DAT) for Non-Specific Uptake.

-

-

Substrate Addition: Add 50

L of-

Target: Aim for a concentration well below the

(typically

-

-

Uptake Phase: Incubate for exactly 5-8 minutes at

.-

Validation: Uptake must be linear with time. Do not exceed 10 minutes, or efflux/metabolism will confound results.

-

-

Termination: Rapidly aspirate buffer and wash 3x with Ice-Cold KRH buffer.

-

Mechanism: The temperature drop to

instantly freezes transporter conformational changes, halting uptake.

-

-

Lysis & Detection: Add 200

L Scintillation Fluid (or 1% SDS followed by fluid transfer). Count CPM (Counts Per Minute) on a Beta-counter.

Protocol B: Fluorescent Uptake Assay (HTS)

For high-throughput screening (HTS), radioactive waste is a bottleneck. The fluorescent substrate ASP+ (4-(4-dimethylaminostyryl)-N-methylpyridinium) is a structural analog of monoamines that fluoresces upon binding to intracellular membranes.[4]

Advantages & Limitations

-

Pros: Real-time kinetic capability; No radioactive waste; Homogeneous (No-wash) formats available using masking dyes.

-

Cons: ASP+ has lower affinity than natural substrates; susceptible to optical interference (autofluorescence) from test compounds.

Workflow Diagram (Comparison)

Figure 2: Comparative workflows for Radioligand (Wash-based) vs. Fluorescent (Homogeneous) assays.

Protocol Steps (ASP+ Method)

-

Preparation: Seed cells in black-walled, clear-bottom 96/384-well plates.

-

Buffer: Use KRH Buffer (as above).

-

Baseline: Measure background fluorescence (Ex 475 nm / Em 609 nm).

-

Addition: Add test compounds and ASP+ (Final conc. 2-10

M) simultaneously. -

Kinetic Read: Monitor fluorescence increase every 30 seconds for 15 minutes.

-

Analysis: Calculate the Slope (V) of the linear portion of the curve.

-

Data Analysis & Validation

Calculating Specific Uptake

Raw data (CPM or RFU) must be corrected:

-

Non-Specific Uptake: Defined by wells containing a saturating concentration of a known blocker (e.g., 10

M Cocaine or GBR12909).

Determination of IC50 and Ki

Plot Specific Uptake (% of Control) vs. Log[Inhibitor]. Fit using a non-linear regression (4-parameter logistic equation).

To determine the true affinity constant (

- = Concentration of substrate used in the assay.

- = Michaelis-Menten constant of the transporter for the specific substrate (determined in a separate saturation experiment).

Assay Quality (Z-Factor)

For HTS validation, calculate the Z-factor:

-

= Standard Deviation,

-

= Positive Control (Max inhibition),

-

Target: A Z-factor

indicates a robust assay suitable for screening.[2]

References

-

Mechanisms of Monoamine Transport: Kristensen, A. S., et al. (2011). SLC6 Neurotransmitter Transporters: Structure, Function, and Regulation. Pharmacological Reviews.

-

Radioligand Protocol Standards: Eshleman, A. J., et al. (1999). Characteristics of Drug Interactions with Recombinant Biogenic Amine Transporters Expressed in the Same Cell Line. Journal of Pharmacology and Experimental Therapeutics.

-

Fluorescent ASP+ Assay Validation: Schwartz, J. W., et al. (2003). A High-Throughput Screening Method for the Functional Characterization of the Serotonin Transporter.[2][3][4] Journal of Neuroscience Methods.

-

Molecular Devices Kit Methodology: Molecular Devices Application Note. (2023).[5] Neurotransmitter Transporter Uptake Assay Kit.

-

Cheng-Prusoff Equation: Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological characterization of a fluorescent uptake assay for the noradrenaline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. moleculardevices.com [moleculardevices.com]

- 4. Real-time, Spatially Resolved Analysis of Serotonin Transporter Activity And Regulation Using the Fluorescent Substrate, ASP+ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ascorbic acid: useful as a buffer agent and radiolytic stabilizer for metalloradiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Chiral Separation of Fluorinated Phenylpyrrolidines

Welcome to the technical support center dedicated to resolving the complex challenges associated with the chiral separation of fluorinated phenylpyrrolidines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of enantioselective chromatography for these unique molecular structures. The incorporation of fluorine into phenylpyrrolidine scaffolds, while advantageous for modulating pharmacological properties, often introduces significant hurdles in achieving baseline resolution of enantiomers.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The methodologies and explanations provided herein are grounded in established scientific principles and field-proven expertise to ensure you can develop robust and reliable separation methods.

Troubleshooting Guide: From Tailing Peaks to Complete Co-elution

This section addresses common problems encountered during the chiral separation of fluorinated phenylpyrrolidines, offering systematic approaches to diagnose and resolve them.

Issue 1: Poor Resolution or Complete Co-elution of Enantiomers

Q: I am not seeing any separation between my fluorinated phenylpyrrolidine enantiomers on a standard polysaccharide-based chiral stationary phase (CSP). What are the primary factors to investigate?

A: This is a frequent challenge, as the presence of fluorine can significantly alter the interactions between the analyte and the CSP. The primary reason is often a suboptimal choice of the chiral stationary phase or mobile phase, leading to insufficient differences in the transient diastereomeric complexes formed between the enantiomers and the selector.[1]

Underlying Causality: Chiral recognition on polysaccharide-based CSPs relies on a combination of interactions, including hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance.[2] Fluorine's high electronegativity can alter the electron density of the phenyl ring and introduce new potential interaction sites (e.g., C-H···F hydrogen bonds), which may not be favorably exploited by a standard CSP.[3]

Workflow for Troubleshooting Poor Resolution

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Step-by-Step Protocol:

-

CSP Re-evaluation:

-

Initial Screening: If you started with a common CSP like one derived from cellulose or amylose, consider screening a broader range of selectors.[4][5]

-

Fluorinated Phases: Investigate CSPs specifically designed for fluorinated compounds. These phases can promote "fluorophilic" interactions, enhancing retention and selectivity.[4][6]

-

Alternative Chemistries: Macrocyclic glycopeptide-based columns (e.g., Teicoplanin) can offer different chiral recognition mechanisms and may be effective.[7][8]

-

-

Mobile Phase Optimization (HPLC/SFC):

-

Solvent Screening: The choice of organic modifier is critical. Systematically screen different alcohols (e.g., Methanol, Ethanol, Isopropanol) and aprotic solvents like Acetonitrile. The nature of the modifier can significantly influence the conformation of the polysaccharide selector and the analyte's interaction.[7][9]

-

Additive Incorporation: For basic compounds like phenylpyrrolidines, the addition of a small percentage (0.1%) of an amine modifier (e.g., Diethylamine, DEA) to the mobile phase is often necessary to suppress undesirable interactions with residual silanols on the silica support, thereby improving peak shape and resolution.[10] For acidic fluorinated phenylpyrrolidines, an acidic modifier like Trifluoroacetic Acid (TFA) may be beneficial.[11]

-

Temperature Effects: Varying the column temperature can alter the thermodynamics of the chiral recognition process. Analyze your sample at different temperatures (e.g., 10°C, 25°C, 40°C) to see if it impacts selectivity.[5]

-

-

Consider Supercritical Fluid Chromatography (SFC):

-

Enhanced Performance: SFC is often superior to HPLC for chiral separations, offering faster analysis times, higher efficiency, and unique selectivity.[12][13] The use of supercritical CO2 as the main mobile phase component can lead to different interactions and improved resolution where HPLC fails.[4][6][14]

-

Greener Alternative: SFC significantly reduces the consumption of organic solvents, making it a more environmentally friendly option for both analytical and preparative scale work.[15]

-

Issue 2: Peak Tailing and Asymmetry

Q: My peaks are tailing significantly, even with partial separation. How can I improve the peak shape for my fluorinated phenylpyrrolidine?

A: Peak tailing for basic compounds like phenylpyrrolidines is a classic problem in chromatography, primarily caused by strong, unwanted interactions between the analyte and the stationary phase.

Underlying Causality: The basic nitrogen atom in the pyrrolidine ring can interact strongly with acidic residual silanol groups on the surface of the silica-based CSP.[16] This secondary interaction mechanism leads to a portion of the analyte molecules being retained longer than the bulk, resulting in a tailed peak.

Logical Flow for Addressing Peak Tailing

Caption: Decision tree for troubleshooting peak tailing issues.

Step-by-Step Protocol:

-

Introduce a Basic Modifier:

-

Add a small concentration (0.1-0.2% v/v) of a basic additive like diethylamine (DEA) or ethanolamine to your mobile phase.[10] These modifiers compete with your analyte for the active silanol sites, effectively masking them and leading to a more symmetrical peak shape.

-

-

Reduce Sample Load:

-

Injecting too much sample can saturate the stationary phase, leading to peak distortion.[17] Prepare a dilution series of your sample (e.g., 1 mg/mL, 0.5 mg/mL, 0.1 mg/mL) and inject them to see if the peak shape improves at lower concentrations.

-

-

Optimize Injection Solvent:

-

The solvent used to dissolve your sample should be as weak as or weaker than the mobile phase.[18] Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. Ideally, dissolve your sample directly in the initial mobile phase.

-

-

Consider an Immobilized CSP:

-

Immobilized polysaccharide-based CSPs are covalently bonded to the silica support, making them more robust and compatible with a wider range of solvents.[9] This can sometimes offer better performance and peak shape.

-

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for chiral method development for a novel fluorinated phenylpyrrolidine?

A1: A systematic screening approach is most effective.[19] Start with a set of 3-4 polysaccharide-based CSPs (e.g., cellulose and amylose derivatives with different phenylcarbamate selectors). Screen these columns with a few standard mobile phases in both HPLC and SFC modes if available. A common starting point for HPLC is a Hexane/Isopropanol or Hexane/Ethanol mixture, and for SFC, CO2 with a Methanol or Ethanol co-solvent.[10]

Q2: Can the position of the fluorine atom on the phenyl ring affect the separation?